Ethyl3-chloro-1H-thieno[2,3-c]pyrazole-5-carboxylate
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Overview
Description
Ethyl 3-chloro-1H-thieno[2,3-c]pyrazole-5-carboxylate is a heterocyclic compound that belongs to the class of thienopyrazoles This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrazole ring The presence of a chloro substituent and an ethyl ester group further defines its chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-chloro-1H-thieno[2,3-c]pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorothiophene-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the desired thienopyrazole compound .
Industrial Production Methods
Industrial production of ethyl 3-chloro-1H-thieno[2,3-c]pyrazole-5-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-1H-thieno[2,3-c]pyrazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to yield thiols or thioethers.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Amino or thio-substituted thienopyrazoles.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Thiols or thioethers.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of ethyl 3-chloro-1H-thieno[2,3-c]pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting cellular signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate
- Methyl 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate
- Ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate
Uniqueness
Ethyl 3-chloro-1H-thieno[2,3-c]pyrazole-5-carboxylate is unique due to the presence of the chloro substituent, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C8H7ClN2O2S |
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Molecular Weight |
230.67 g/mol |
IUPAC Name |
ethyl 3-chloro-2H-thieno[2,3-c]pyrazole-5-carboxylate |
InChI |
InChI=1S/C8H7ClN2O2S/c1-2-13-8(12)5-3-4-6(9)10-11-7(4)14-5/h3H,2H2,1H3,(H,10,11) |
InChI Key |
KOAAQRICGDIYCS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(NN=C2S1)Cl |
Origin of Product |
United States |
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